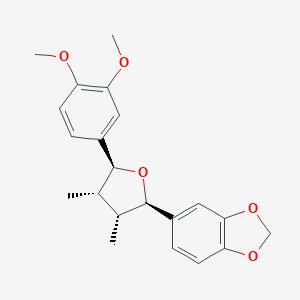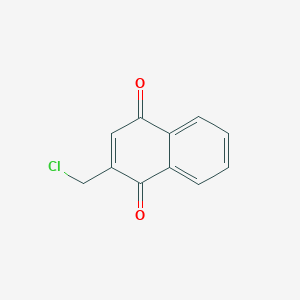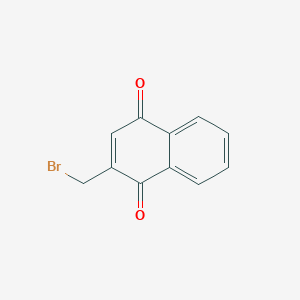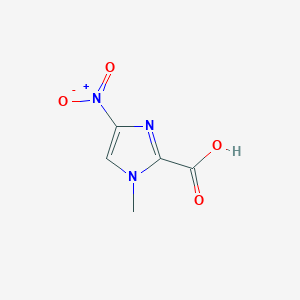
Futokadsurine C
Vue d'ensemble
Description
Futokadsurin C is a natural compound classified as a lignan. It is primarily found in the aerial parts of the plant Piper futokadsura. The compound is characterized by its tetrahydrofuran structure, substituted by methyl groups at positions 3 and 4, a 3,4-dimethoxyphenyl group at position 5, and a 1,3-benzodioxol-5-yl moiety at position 2 . Futokadsurin C exhibits various biological activities, including inhibitory effects on nitric oxide production .
Applications De Recherche Scientifique
Futokadsurin C has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
The primary target of Futokadsurin C is nitric oxide synthase (EC 1.14.13.39) . Nitric oxide synthase is an enzyme that catalyzes the production of nitric oxide (NO), a key cellular signaling molecule. Futokadsurin C acts as an inhibitor of this enzyme .
Mode of Action
Futokadsurin C interacts with nitric oxide synthase, inhibiting its activity . This results in a decrease in the production of nitric oxide. Nitric oxide plays a crucial role in various physiological and pathological processes, including vasodilation, immune response, and neurotransmission. By inhibiting nitric oxide synthase, Futokadsurin C can potentially influence these processes.
Biochemical Pathways
The inhibition of nitric oxide synthase by Futokadsurin C affects the nitric oxide pathway . Nitric oxide is involved in various signaling pathways, including those related to immune response and neurotransmission. Therefore, the inhibition of nitric oxide production can have downstream effects on these pathways.
Result of Action
The molecular and cellular effects of Futokadsurin C’s action primarily involve the reduction of nitric oxide production . This can influence various physiological processes, including immune response and neurotransmission.
Analyse Biochimique
Biochemical Properties
Futokadsurin C has been found to exhibit inhibitory activity against the production of nitric oxide (NO) . This suggests that it interacts with nitric oxide synthase, an enzyme involved in the production of NO
Cellular Effects
NO is a key signaling molecule in many physiological and pathological processes, including inflammation and vasodilation .
Molecular Mechanism
Its inhibitory effect on NO production suggests that it may bind to and inhibit the activity of nitric oxide synthase
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Futokadsurin C is typically isolated from the aerial parts of Piper futokadsura through solvent extraction and purification processes . The plant material is subjected to methanol extraction, followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for Futokadsurin C. The compound is primarily obtained through plant extraction, which involves selecting plant materials with high concentrations of Futokadsurin C, such as bark or leaves, and using solvent extraction and separation techniques to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Futokadsurin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Futokadsurin C.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Comparaison Avec Des Composés Similaires
Futokadsurin A: Another lignan isolated from Piper futokadsura, with a similar structure but different substituents.
Futokadsurin B: Similar to Futokadsurin C, but with variations in the methoxy and methylenedioxy groups.
Kadsurenone: A neolignan with inhibitory effects on platelet aggregation.
Uniqueness: Futokadsurin C is unique due to its specific substitution pattern on the tetrahydrofuran ring and its potent inhibitory activity against nitric oxide production . This makes it a valuable compound for research in inflammation and immune response.
Propriétés
IUPAC Name |
5-[(2R,3R,4S,5S)-5-(3,4-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-12-13(2)21(15-6-8-17-19(10-15)25-11-24-17)26-20(12)14-5-7-16(22-3)18(9-14)23-4/h5-10,12-13,20-21H,11H2,1-4H3/t12-,13+,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMDOSKNXLVXIP-WVGOSAFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of futokadsurin C, and how was this determined?
A1: Futokadsurin C is a tetrahydrofuran lignan with the systematic name (7R,8R,7'S,8'S)-3,4-methylenedioxy-3',4'-dimethoxy-7,7'-epoxylignan. [] Its molecular formula is C21H24O6. [] The structure of futokadsurin C was elucidated using spectroscopic methods, likely including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [] While the specific spectroscopic data isn't detailed in the provided abstract, these techniques help determine the connectivity and arrangement of atoms within a molecule.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Acetyl(methyl)amino]butanoic acid](/img/structure/B51279.png)










![3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B51304.png)


